molecular formula C5H3N3O5 B127967 3,5-Dinitro-4-hydroxypyridine CAS No. 10425-71-5

3,5-Dinitro-4-hydroxypyridine

Cat. No. B127967
CAS RN: 10425-71-5
M. Wt: 185.09 g/mol
InChI Key: PUHTYORYOUQZEB-UHFFFAOYSA-N
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Description

“3,5-Dinitro-4-hydroxypyridine” is a chemical compound with the molecular formula C5H3N3O5 . It is a nitro-group substituted pyridine derivative .


Synthesis Analysis

The synthesis of 3,5-Dinitro-4-hydroxypyridine involves the reaction of β-formyl-β-nitroenamines with aldehydes . The reaction of nitroenamines with aldehydes leads to 1,4-dihydropyridines and the self-condensation of nitroenamines leading to pyridinium salt .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitro-4-hydroxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

3,5-Dinitro-4-hydroxypyridine is an nitro-group substituted pyridine derivative and have been analyzed in aerobic biodegradability and degradation kinetics studies .


Physical And Chemical Properties Analysis

3,5-Dinitro-4-hydroxypyridine is soluble in DMSO and DMF . It is a solid substance with a white color .

Scientific Research Applications

Synthesis of Gold (I) Compounds

3,5-Dinitro-4-hydroxypyridine: is utilized in the synthesis of gold (I) compounds. These compounds are of interest due to their potential tautomeric ligands containing N and O heteroatoms, which are reaction sites for tautomeric transformations. The interaction with gold (I) compounds can lead to the formation of structures bound through Au···Au interaction, which is significant in the study of weak interactions and tautomerism .

Spectroscopic Studies

This compound’s UV spectrum in THF displays an intense band at 338 nm, which is typical for the pyridone structure. This property is essential for IR and UV spectroscopy, providing insights into the electronic structure and behavior of the compound under various conditions .

Quantum Chemical Calculations

The structure and reactivity of 3,5-Dinitro-4-hydroxypyridine can be investigated through quantum chemical calculations. These studies help in understanding the electronic properties and potential energy surfaces, which are crucial for predicting reactivity and designing new molecules with desired properties .

Microbial Catabolism

In microbiology, 3,5-Dinitro-4-hydroxypyridine can be used to study the catabolism of hydroxylated pyridines by microorganisms. For instance, Arthrobacter sp. IN13 can use 4-hydroxypyridine as a sole carbon and energy source, and the initial hydroxylation is catalyzed by a flavin-dependent monooxygenase. Understanding this pathway is vital for biodegradation studies and environmental microbiology .

Drug Synthesis

The compound is also involved in drug synthesis. Its reactivity and structural features make it a valuable intermediate in the construction of complex molecules that can have pharmaceutical applications. The nitro groups, in particular, can be useful for further chemical modifications.

properties

IUPAC Name

3,5-dinitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHTYORYOUQZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908877
Record name 3,5-Dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-4-hydroxypyridine

CAS RN

10425-71-5
Record name 3,5-Dinitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10425-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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